molecular formula C10H14N4O2 B6244360 3-nitro-N-(piperidin-4-yl)pyridin-2-amine CAS No. 833452-35-0

3-nitro-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B6244360
CAS No.: 833452-35-0
M. Wt: 222.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine is a chemical compound characterized by its nitro group and piperidine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(piperidin-4-yl)pyridin-2-amine typically involves the nitration of N-(piperidin-4-yl)pyridin-2-amine. The reaction conditions include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydroxylamines.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

3-Nitro-N-(piperidin-4-yl)pyridin-2-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes involving nitro-containing compounds.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-nitro-N-(piperidin-4-yl)pyridin-2-amine exerts its effects depends on its molecular targets and pathways. The nitro group can act as an electrophile, interacting with nucleophiles in biological systems. The piperidine ring can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the nitro group.

  • 3-methyl-N-(piperidin-4-yl)pyridin-2-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 3-Nitro-N-(piperidin-4-yl)pyridin-2-amine is unique due to the presence of both the nitro group and the piperidine ring, which can lead to distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

833452-35-0

Molecular Formula

C10H14N4O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.